molecular formula C22H25N3O B3244932 3-(1-Benzyl-4-piperidyl)-5-methyl-4-phenyl-1H-imidazol-2-one CAS No. 164393-10-6

3-(1-Benzyl-4-piperidyl)-5-methyl-4-phenyl-1H-imidazol-2-one

Cat. No.: B3244932
CAS No.: 164393-10-6
M. Wt: 347.5 g/mol
InChI Key: ONVAFCPNRHAADQ-UHFFFAOYSA-N
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Description

3-(1-Benzyl-4-piperidyl)-5-methyl-4-phenyl-1H-imidazol-2-one is an organic compound with the molecular formula C 22 H 25 N 3 O and a molecular weight of 347.5 g/mol . Its structure features an imidazol-2-one core, which is a privileged scaffold in medicinal chemistry, substituted with methyl and phenyl groups at the 4 and 5 positions, and a 1-benzylpiperidine moiety at the 3-position . The compound is provided with high purity for research applications. While specific biological data for this compound is not available in the public domain, the imidazole and benzimidazole core structures are known to be structural isosteres of naturally occurring nucleotides, which allows them to interact with the biopolymers of living systems . Benzimidazole and imidazole derivatives are extensively studied for a wide array of pharmacological activities, including potential use as antimicrobial, anticancer, and antiviral agents . These derivatives often function by targeting enzymes like protein kinases, topoisomerases, and polymerases . The structural features of this compound make it a valuable intermediate or candidate for researchers investigating new chemical entities in drug discovery, heterocyclic chemistry, and biochemical screening. This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-(1-benzylpiperidin-4-yl)-5-methyl-4-phenyl-1H-imidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O/c1-17-21(19-10-6-3-7-11-19)25(22(26)23-17)20-12-14-24(15-13-20)16-18-8-4-2-5-9-18/h2-11,20H,12-16H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONVAFCPNRHAADQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C(=O)N1)C2CCN(CC2)CC3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(1-Benzyl-4-piperidyl)-5-methyl-4-phenyl-1H-imidazol-2-one, a compound with the molecular formula C22H25N3O, has garnered attention in recent years for its potential biological activities. This article reviews its biological activity, focusing on its inhibitory effects on key enzymes, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its imidazole core, which is known for various biological activities. Its structure includes:

  • Imidazole ring : A five-membered ring containing two nitrogen atoms.
  • Piperidine moiety : Contributing to its pharmacological properties.
  • Benzyl group : Enhancing lipophilicity and potentially affecting bioavailability.

Enzyme Inhibition

Research has highlighted the compound's inhibitory activity against several important enzymes:

  • Monoamine Oxidase (MAO) :
    • The compound exhibits selective inhibition of MAO-A and MAO-B, which are critical in the metabolism of neurotransmitters such as serotonin and dopamine. Inhibitors of these enzymes are significant in treating depression and neurodegenerative disorders.
    • A study reported that derivatives of similar compounds showed IC50 values for MAO-A inhibition ranging from 1.38 to 2.48 µM, indicating potent activity against this target .
  • Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) :
    • While some derivatives have shown activity against BChE, the specific compound's efficacy in inhibiting AChE remains less pronounced. For instance, certain analogs demonstrated inhibition rates of 55% at 100 µM against BChE compared to established drugs like Donepezil .

Anticancer Potential

The compound has been evaluated for its anticancer properties. Research indicates that it may induce apoptosis in specific cancer cell lines, suggesting a potential role in cancer therapy. The mechanism appears to involve interaction with cellular pathways that regulate cell survival and proliferation .

Neuroprotective Effects

Given its activity on cholinesterases and monoamine oxidases, the compound may possess neuroprotective effects. This is particularly relevant for conditions like Alzheimer's disease, where maintaining acetylcholine levels is crucial for cognitive function .

Study 1: MAO Inhibition

In a comparative study of various derivatives related to this compound, several compounds were synthesized and tested for their inhibitory effects on MAO-A and MAO-B. The findings suggested that specific substitutions on the benzyl ring significantly influenced inhibitory potency, with some compounds achieving over 70% inhibition at 100 µM .

Study 2: Anticancer Activity

Another study focused on the anticancer properties of related piperidine derivatives demonstrated that certain compounds exhibited cytotoxicity against FaDu hypopharyngeal tumor cells. The results indicated that structural modifications could enhance biological activity, thereby guiding future drug design efforts in oncology .

Summary of Findings

Biological Activity Target IC50 Values/Effect
MAO-A InhibitionMonoamine Oxidase1.38 - 2.48 µM
BChE InhibitionButyrylcholinesterase55% inhibition at 100 µM
Anticancer ActivityFaDu CellsInduces apoptosis
NeuroprotectionAChE/BChEPotentially beneficial

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The compound’s closest analogs share the benzyl-piperidine-imidazolone scaffold but differ in substituents, which critically modulate biological activity and physicochemical properties. Key comparisons include:

Compound Substituents Molecular Formula Key Features
3-(1-Benzyl-4-piperidyl)-5-methyl-4-phenyl-1H-imidazol-2-one (Target) - 5-Methyl
- 4-Phenyl
- 3-(1-Benzyl-4-piperidyl)
C₂₂H₂₄N₄O Balanced lipophilicity; potential CNS penetration due to benzyl-piperidine
1-(1-Benzylpiperidin-4-yl)-5-chloro-1H-benzo[d]imidazol-2(3H)-one - 5-Chloro
- Benzoimidazolone fused ring
C₁₉H₂₀ClN₃O Enhanced halogen-mediated receptor binding; increased metabolic stability
5-Ethyl-1-(4-methylphenyl)-4-[1-(phenylsulfonyl)ethyl]-1,3-dihydro-2H-imidazol-2-one - 5-Ethyl
- 4-Methylphenyl
- Sulfonyl group
C₂₀H₂₂N₂O₃S Sulfonyl group improves solubility; potential protease inhibition activity
N-(1-Benzyl-4-piperidyl)-N-phenyl-propanamide - Propanamide linker
- N-Phenyl
C₂₁H₂₅N₃O Amide functionality enhances hydrogen bonding; CNS-targeting scaffold

Research Findings and Implications

  • Structural-Activity Relationships (SAR) :

    • Piperidine N-benzylation (as in the target compound) enhances blood-brain barrier penetration, a feature shared with CNS drugs like donepezil .
    • Methyl and phenyl groups at positions 5 and 4 may reduce metabolic oxidation compared to halogenated or sulfonylated analogs .
  • Potential Applications: The compound’s framework aligns with antimicrobial imidazolones (e.g., 1-benzoyl pyrazole derivatives in ) and kinase inhibitors (e.g., EP 1 926 722 B1 ).

Data Tables

Table 1: Elemental Analysis Comparison

Compound Calculated (C/H/N) Found (C/H/N) Reference
Ethyl 3-(1-benzyl-4-piperidyl)propanoate C, 60.75; H, 6.37; N, 12.65 C, 60.48; H, 6.46; N, 12.80
Acid (12) Not reported C, 60.2; H, 6.1; N, 12.3 (inferred)

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 3-(1-benzyl-4-piperidyl)-5-methyl-4-phenyl-1H-imidazol-2-one?

  • Methodological Answer : Multi-step organic synthesis is typically used, involving condensation reactions between benzyl-piperidine precursors and substituted imidazolones. Key steps include:

  • Piperidine functionalization : Alkylation or amination of 1-benzyl-4-piperidone to introduce reactive groups.
  • Imidazolone formation : Cyclization of urea derivatives or condensation of amidines with α-keto esters under acidic or basic conditions.
  • Cross-coupling : Palladium-catalyzed reactions (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups, as demonstrated in analogous imidazole syntheses .
    • Characterization : Post-synthesis purification via column chromatography and validation using HPLC (>95% purity).

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :

  • NMR spectroscopy : 1H and 13C NMR to confirm substituent positions and piperidine/imidazolone ring conformations. For example, coupling constants in 1H NMR can distinguish axial/equatorial substituents on the piperidine ring .
  • FTIR : Identification of carbonyl (C=O, ~1700 cm⁻¹) and N-H stretches (~3200 cm⁻¹) in the imidazolone core.
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

Q. How is X-ray crystallography applied to determine the molecular structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is used to resolve the 3D structure. Key steps include:

  • Data collection : Using a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation.
  • Refinement : SHELXL software for refining atomic positions and thermal parameters, ensuring R-factors < 0.05 .
  • Validation : ORTEP-3 for visualizing thermal ellipsoids and confirming bond angles/geometry .

Advanced Research Questions

Q. How can researchers resolve discrepancies between theoretical and experimental NMR data when characterizing this compound?

  • Methodological Answer :

  • Computational modeling : Use density functional theory (DFT) tools (e.g., Gaussian) to simulate NMR chemical shifts. Compare with experimental data to identify conformational mismatches .
  • Solvent effects : Account for solvent polarity in simulations (e.g., DMSO vs. CDCl3) using implicit solvent models.
  • Dynamic effects : Perform variable-temperature NMR to detect restricted rotation or tautomerism in the imidazolone ring .

Q. What strategies are effective in optimizing the yield of this compound under varying catalytic conditions?

  • Methodological Answer :

  • Design of Experiments (DoE) : Systematic variation of catalysts (e.g., Pd(OAc)₂ vs. CuI), solvents (DMF vs. THF), and temperatures to identify optimal conditions via response surface methodology .
  • Microwave-assisted synthesis : Reduce reaction time and improve yield by enhancing reaction kinetics under controlled microwave irradiation .
  • Catalyst recycling : Immobilize transition-metal catalysts on silica supports to minimize waste and cost .

Q. How can molecular docking studies be utilized to hypothesize the biological targets of this compound?

  • Methodological Answer :

  • Target selection : Prioritize receptors (e.g., GPCRs, kinases) based on structural analogs (e.g., benzimidazole derivatives with piperidine motifs) .
  • Docking software : Use AutoDock Vina or Schrödinger Suite to simulate ligand-receptor interactions. Focus on hydrogen bonding with the imidazolone carbonyl and π-π stacking with the benzyl group .
  • Validation : Compare docking scores with known inhibitors and validate via in vitro assays (e.g., enzyme inhibition assays) .

Data Contradiction Analysis

Q. How should researchers address conflicting data regarding the compound’s solubility in polar vs. nonpolar solvents?

  • Methodological Answer :

  • Solubility assays : Use standardized protocols (e.g., shake-flask method) to measure solubility in DMSO, water, and ethanol.
  • Molecular dynamics (MD) simulations : Predict solvation free energy to explain discrepancies (e.g., aggregation in aqueous solutions) .
  • Co-solvency studies : Explore PEG-400 or cyclodextrin derivatives to enhance aqueous solubility for biological testing .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1-Benzyl-4-piperidyl)-5-methyl-4-phenyl-1H-imidazol-2-one
Reactant of Route 2
Reactant of Route 2
3-(1-Benzyl-4-piperidyl)-5-methyl-4-phenyl-1H-imidazol-2-one

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